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Compound of Interest

1-Chloro-2-(1-
Compound Name:
methylethoxy)benzene

cat. No.: B1595899

In-Depth Technical Guide: 1-Chloro-2-(1-
methylethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-2-(1-
methylethoxy)benzene, a substituted aromatic ether with potential applications in synthetic
chemistry and drug discovery. Due to the limited availability of direct research on this specific
compound, this guide draws upon established chemical principles and data from closely related
analogues to project its properties, synthesis, and potential areas of investigation.

Core Compound Properties

1-Chloro-2-(1-methylethoxy)benzene, also known as 2-chlorophenyl isopropyl ether,
possesses a unique combination of a chloro-substituent and an isopropoxy group on a
benzene ring. This structure suggests potential for various chemical transformations and
biological interactions.
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Property Value Source

CAS Number 42489-57-6 [11(2)

Molecular Formula CoH11CIO [1]1(2)

Molecular Weight 170.63 g/mol [31(3)
1-CHLORO-2-
(ISOPROPOXY)BENZENE, 2-

Synonyms [1]1(2)
CHLOROPHENYL

ISOPROPYL ETHER

Synthesis and Experimental Protocols

The most probable and widely applicable method for the synthesis of 1-Chloro-2-(1-
methylethoxy)benzene is the Williamson ether synthesis. This reaction involves the
nucleophilic substitution of a halide by an alkoxide.

Williamson Ether Synthesis

This method would involve the reaction of 2-chlorophenol with an isopropyl halide (e.g., 2-
bromopropane or 2-iodopropane) in the presence of a base.

Reaction:
Detailed Experimental Protocol (Proposed):
e Materials:

o 2-Chlorophenol

[¢]

2-Bromopropane (or 2-lodopropane)

o

Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

o

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CHsCN) as solvent

[¢]

Diethyl ether or Ethyl acetate for extraction
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o Saturated sodium bicarbonate solution
o Brine (saturated NacCl solution)

o Anhydrous magnesium sulfate (MgSOa) or sodium sulfate (NazSOa) for drying

e Procedure:

o To a solution of 2-chlorophenol (1.0 eq) in the chosen solvent, add a suitable base (e.g.,
NaOH, 1.1 eq or K2COs3, 1.5 eq).

o Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
o Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

o Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the
reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, cool the reaction to room temperature and quench with water.
o Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

o Combine the organic layers and wash with saturated sodium bicarbonate solution,
followed by brine.

o Dry the organic layer over anhydrous MgSOa4 or Na2SOa4, filter, and concentrate under
reduced pressure to obtain the crude product.

o Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., hexane/ethyl acetate mixtures) to afford pure 1-Chloro-2-(1-
methylethoxy)benzene.

Logical Workflow for Williamson Ether Synthesis:
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Caption: Williamson Ether Synthesis Workflow.

Potential Research Applications

While specific applications for 1-Chloro-2-(1-methylethoxy)benzene are not extensively
documented, its structural motifs are present in molecules with known biological activities. This
suggests several potential avenues for research.

Intermediate in Organic Synthesis

The presence of both a chloro and an isopropoxy group on the aromatic ring makes this
compound a versatile intermediate for further functionalization.

e Cross-Coupling Reactions: The chloro group can participate in various cross-coupling
reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C, C-N, and other C-heteroatom
bonds, enabling the synthesis of more complex molecules.

¢ Nucleophilic Aromatic Substitution (SnAr): While less reactive than activated aryl halides, the
chloro group could potentially undergo S»Ar reactions under forcing conditions or with strong
nucleophiles.

e Directed Ortho-Metalation (DoM): The isopropoxy group can act as a directing group for
ortho-lithiation, allowing for the introduction of substituents at the C3 position.

Logical Relationship of Synthetic Transformations:
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Caption: Potential Synthetic Transformations.

Agrochemical Research

Many commercial herbicides and insecticides contain substituted chlorobenzene and/or phenyl
ether moieties. The combination of these functional groups in 1-Chloro-2-(1-
methylethoxy)benzene makes it a candidate for screening in agrochemical discovery
programs. For instance, some herbicidal compounds are known to inhibit imidazole glycerol
phosphate dehydratase (IGPD).[4]

Medicinal Chemistry and Drug Discovery

The chloro- and alkoxy-substituted benzene scaffold is a common feature in many
pharmaceutical agents.[5] Phenyl ethers are often utilized in drug design to act as hydrogen-
bond acceptors and to reduce the toxicity associated with phenolic groups. The specific
substitution pattern of 1-Chloro-2-(1-methylethoxy)benzene could be explored for its potential
interaction with various biological targets. For example, some substituted diphenyl ethers have
been investigated as antibacterial agents.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the structures of known enzyme inhibitors, one could hypothesize that derivatives of
1-Chloro-2-(1-methylethoxy)benzene might interact with bacterial metabolic pathways. For
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example, they could potentially be developed into inhibitors of enzymes like enoyl-ACP
reductase (Fabl), which is crucial for fatty acid synthesis in bacteria.
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Caption: Hypothetical Inhibition of Bacterial Fatty Acid Synthesis.

Conclusion

1-Chloro-2-(1-methylethoxy)benzene represents an under-explored area of chemical space.
Its straightforward synthesis via the Williamson ether reaction and the presence of versatile
functional groups make it an attractive building block for organic synthesis. Furthermore, its
structural similarity to known bioactive molecules suggests potential applications in
agrochemical and pharmaceutical research. This guide provides a foundational understanding
to encourage further investigation into the properties and applications of this compound. Future
research should focus on the detailed experimental validation of its synthesis, full
characterization of its physicochemical properties, and systematic screening for biological
activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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